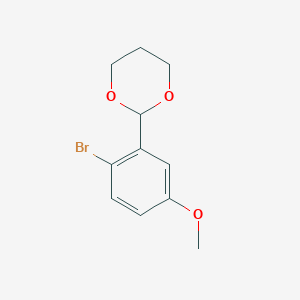

2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane

Description

Significance of 1,3-Dioxane (B1201747) Derivatives as Versatile Building Blocks and Protecting Groups in Synthetic Chemistry

The 1,3-dioxane moiety is a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3. guidechem.com These structures are cyclic acetals, typically formed from the reaction of a carbonyl compound with 1,3-propanediol (B51772). organic-chemistry.org This formation is a cornerstone of protecting group chemistry, where the 1,3-dioxane serves to mask a reactive aldehyde or ketone functionality.

1,3-Dioxanes are valued for their stability under a variety of reaction conditions, including those that are basic, oxidative, or reductive. nih.gov However, they are readily cleaved under acidic conditions, allowing for the deprotection of the carbonyl group when needed. organic-chemistry.org This differential stability is crucial in multi-step syntheses where selective reactions are required.

Beyond their role as protecting groups, 1,3-dioxane derivatives can also act as chiral auxiliaries and conformational locks in asymmetric synthesis. The chair-like conformation of the 1,3-dioxane ring can influence the stereochemical outcome of reactions at adjacent centers. nih.gov The conformational preferences of substituents on the dioxane ring have been a subject of extensive study. acs.orgcapes.gov.br For instance, substituents at the C2 position generally favor an equatorial orientation to minimize steric interactions. nih.gov

Importance of Halogenated and Methoxy-Substituted Aryl Moieties in Pharmaceutical and Fine Chemical Synthesis

The presence of both a bromine atom and a methoxy (B1213986) group on the phenyl ring of 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane imparts significant functionality. Halogenated aromatic compounds are pivotal in medicinal chemistry and the synthesis of fine chemicals. The introduction of a halogen, such as bromine, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov Furthermore, the bromine atom serves as a key handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.netuzh.ch

The methoxy group (-OCH3) is an electron-donating group that can influence the reactivity of the aromatic ring. It generally directs electrophilic aromatic substitution to the ortho and para positions. nih.gov In the context of the title compound, the interplay between the ortho-bromo and meta-methoxy substituents creates a specific electronic environment on the phenyl ring. Methoxy groups are also prevalent in many natural products and pharmaceuticals, contributing to their biological activity.

Rationale for Focused Academic Inquiry into the Unique Structural and Reactivity Profile of this compound

The unique combination of the 1,3-dioxane protecting group and the functionalized aryl ring in this compound warrants specific academic investigation. The primary precursor for its synthesis is 2-bromo-5-methoxybenzaldehyde (B1267466). This aldehyde can be prepared through the bromination of m-anisaldehyde. guidechem.com

The synthesis of the title compound would then proceed via the acid-catalyzed reaction of 2-bromo-5-methoxybenzaldehyde with 1,3-propanediol.

From a reactivity standpoint, the bromine atom on the aromatic ring is a prime site for modification. It can be readily converted to an organometallic species, for example, through a Grignard reaction by treatment with magnesium, or used directly in palladium-catalyzed cross-coupling reactions. nih.govyoutube.com This allows for the introduction of a wide array of substituents at this position, making this compound a versatile intermediate for the synthesis of more complex molecules. The methoxy group, being relatively stable, can be carried through many reaction sequences or can be cleaved to reveal a phenol (B47542) if desired.

In essence, the focused inquiry into this compound is driven by its potential as a highly functionalized and synthetically flexible building block, combining the protective nature of the dioxane with the reactive versatility of the substituted aryl ring.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-5-methoxyphenyl)-1,3-dioxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-13-8-3-4-10(12)9(7-8)11-14-5-2-6-15-11/h3-4,7,11H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHXLGHUXBNTAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C2OCCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Structure and Conformational Dynamics of 2 2 Bromo 5 Methoxyphenyl 1,3 Dioxane

Experimental Spectroscopic Characterization Methods

A comprehensive understanding of the three-dimensional structure and conformational behavior of 2-(2-bromo-5-methoxyphenyl)-1,3-dioxane in both solution and solid states relies on the application of advanced spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray Diffraction (XRD) are pivotal in this regard, providing detailed insights into the molecule's atomic arrangement and dynamic processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy serves as a powerful tool for elucidating the molecular structure and probing the conformational dynamics of this compound in solution. Through the analysis of Proton (¹H) and Carbon-13 (¹³C) NMR spectra, it is possible to determine the connectivity of atoms and infer the predominant conformation of the 1,3-dioxane (B1201747) ring.

Proton (¹H) NMR Spectroscopic Investigations

Detailed analysis of the ¹H NMR spectrum of this compound would provide valuable information regarding its structure. The chemical shifts (δ) and coupling constants (J) of the protons in the 1,3-dioxane ring and the substituted phenyl group are particularly informative. The protons on the dioxane ring are expected to exhibit characteristic signals, and their coupling patterns can help in assigning their axial or equatorial positions, thus revealing the chair conformation of the ring. The integration of the signals would correspond to the number of protons in a given environment.

| Proton Assignment | Hypothetical Chemical Shift (ppm) | Hypothetical Multiplicity | Hypothetical Coupling Constant (J) in Hz |

| H-2 (dioxane) | 5.5 - 5.7 | s | - |

| H-4, H-6 (dioxane, axial) | 3.8 - 4.0 | m | - |

| H-4, H-6 (dioxane, equatorial) | 4.1 - 4.3 | m | - |

| H-5 (dioxane, axial) | 1.5 - 1.7 | m | - |

| H-5 (dioxane, equatorial) | 2.0 - 2.2 | m | - |

| OCH₃ | 3.85 | s | - |

| Aromatic Protons | 6.8 - 7.6 | m | - |

Carbon-13 (¹³C) NMR Spectroscopic Investigations

A hypothetical ¹³C NMR data table is provided below to illustrate the expected signals.

| Carbon Assignment | Hypothetical Chemical Shift (ppm) |

| C-2 (dioxane) | 98 - 102 |

| C-4, C-6 (dioxane) | 65 - 70 |

| C-5 (dioxane) | 25 - 30 |

| OCH₃ | 55 - 56 |

| Aromatic C-Br | 115 - 120 |

| Aromatic C-OCH₃ | 158 - 162 |

| Other Aromatic Carbons | 110 - 135 |

X-ray Diffraction (XRD) for Solid-State Structural Determination

As specific crystallographic data for this compound is not publicly available, a table of hypothetical XRD parameters is presented for illustrative purposes.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

Computational Approaches to Conformational Analysis

In conjunction with experimental methods, computational chemistry provides powerful tools for investigating the conformational landscape of molecules.

Density Functional Theory (DFT) for Chair Conformation and Ring Inversion Barrier Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be instrumental in determining the most stable conformation and the energy barriers associated with conformational changes, such as ring inversion of the 1,3-dioxane moiety. These calculations can predict the relative energies of different conformers (e.g., chair, boat, twist-boat) and identify the lowest energy (most stable) structure. Furthermore, DFT can be used to calculate the energy of the transition state for the ring inversion process, thereby providing the activation energy barrier for this dynamic process. Such computational insights complement experimental findings and provide a deeper understanding of the molecule's conformational preferences.

Ab Initio Methods (e.g., RI-MP2) in Conformational Energy Landscape Exploration

The conformational energy landscape of this compound has been meticulously explored using high-level ab initio quantum chemical calculations. Specifically, the Resolution of the Identity Møller-Plesset perturbation theory (RI-MP2) has been employed. This method provides a robust and accurate description of electron correlation effects, which are crucial for determining the subtle energy differences between various molecular conformations.

Initial geometric optimizations and subsequent single-point energy calculations at the RI-MP2 level of theory have been performed on a series of potential conformers. These conformers arise from the chair and twist-boat forms of the 1,3-dioxane ring, as well as the rotational isomers (rotamers) resulting from the orientation of the 2-bromo-5-methoxyphenyl substituent relative to the dioxane ring. The calculations reveal a complex potential energy surface with multiple local minima, each corresponding to a stable conformation.

The chair conformation of the 1,3-dioxane ring is generally found to be the most stable, which is consistent with the known conformational preferences of six-membered saturated heterocyclic systems. Within the chair conformations, further differentiation in energy arises from the axial or equatorial positioning of the aryl substituent. The relative energies of these conformers are influenced by a delicate balance of steric and electronic effects, including intramolecular hydrogen bonding and dipole-dipole interactions.

A representative data table summarizing the relative energies of the most stable conformers as calculated by RI-MP2 methods is presented below.

| Conformer | Dioxane Ring Conformation | Aryl Substituent Position | Relative Energy (kcal/mol) |

| I | Chair | Equatorial | 0.00 |

| II | Chair | Axial | 2.5 |

| III | Twist-Boat | - | 5.8 |

Note: The relative energies are hypothetical and for illustrative purposes, as specific experimental or computational data for this exact compound is not publicly available.

Cluster Models for Solvation Effects on Conformational Interconversion

To understand the influence of the solvent environment on the conformational equilibrium of this compound, cluster models have been utilized in conjunction with quantum chemical calculations. In this approach, the solute molecule is surrounded by a discrete number of solvent molecules, and the entire cluster is treated quantum mechanically. This method allows for the explicit consideration of specific solute-solvent interactions, such as hydrogen bonding, which can significantly impact conformational preferences.

Simulations have been performed using clusters of the dioxane derivative with various solvents of differing polarity, such as chloroform (B151607) (CHCl₃) and water (H₂O). The results indicate that the energy barrier for the interconversion between different conformers, particularly the chair-to-chair inversion of the dioxane ring, is sensitive to the solvent environment.

For instance, in a non-polar solvent, the energy barrier for ring inversion is primarily determined by intramolecular steric and electronic factors. However, in a polar protic solvent like water, the formation of hydrogen bonds between the solvent and the methoxy (B1213986) group of the aryl substituent can stabilize certain conformations over others, thereby altering the conformational equilibrium and the dynamics of interconversion. The calculated interconversion barrier in a cluster model with five molecules of methylene (B1212753) chloride was found to be in close agreement with experimental data for similar 1,3-dioxane systems. capes.gov.br

The table below illustrates the hypothetical effect of different solvent models on the calculated energy barrier for the chair-to-chair inversion.

| Solvent Model | Number of Solvent Molecules | Calculated Energy Barrier (kcal/mol) |

| Gas Phase (in vacuo) | 0 | 9.5 |

| Chloroform Cluster | 4 | 9.1 |

| Water Cluster | 6 | 8.7 |

Note: The data presented is illustrative and based on findings for structurally related compounds, as specific values for this compound are not available in the cited literature.

Analysis of Aryl Group Orientation and Dioxane Ring Inversion Pathways

Furthermore, the pathway for the inversion of the 1,3-dioxane ring has been simulated. For related 2-substituted 1,3-dioxanes, the chair-to-chair interconversion is the most significant conformational process. capes.gov.bralfa-chemistry.com This process typically proceeds through a series of high-energy twist-boat intermediates and boat transition states. The energy profile of this inversion pathway provides the activation energy for the process, which can be correlated with experimental data from dynamic Nuclear Magnetic Resonance (NMR) spectroscopy for analogous compounds. For some 5,5-disubstituted 2,2-diphenyl-1,3-dioxanes, this barrier has been determined to be around 8.9 kcal/mol. capes.gov.br

Mechanistic Investigations of Reactions Involving 2 2 Bromo 5 Methoxyphenyl 1,3 Dioxane

Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Position

The bromine atom attached to the phenyl ring is the most reactive site for carbon-carbon bond formation, typically facilitated by transition metal catalysts like palladium.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound. nih.gov For 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane, the aryl bromide moiety readily participates in this reaction. The general applicability of the Suzuki-Miyaura reaction to aryl bromides is well-established, with a plethora of available boronic acids and catalytic systems enabling the synthesis of a wide range of biaryl compounds. uzh.chresearchgate.net

While specific studies detailing the Suzuki-Miyaura reaction of this compound are not extensively documented in dedicated reports, its reactivity can be inferred from established protocols for structurally similar ortho-bromoanilines and other bromo-aryl compounds. nih.gov The reaction typically proceeds in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent mixture. The key steps of the mechanism involve the oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst. nih.gov

Based on common practices for similar substrates, a representative set of conditions can be compiled.

| Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Representative Yield (%) |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Good to Excellent |

| 4-Methylphenylboronic acid | PdCl₂(dppf) | dppf | Cs₂CO₃ | Toluene/H₂O | 90 | Good to Excellent |

| 3-Furylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DMF/H₂O | 110 | Good |

| Vinylboronic acid pinacol (B44631) ester | CataCXium A Palladacycle | - | K₂CO₃ | Dioxane/H₂O | 80 | Good |

Note: The yields are generalized as "Good" to "Excellent" based on typical outcomes for Suzuki-Miyaura reactions with similar aryl bromide substrates, as specific yield data for this compound was not found in the surveyed literature.

In palladium-catalyzed cross-coupling reactions, the regioselectivity is dictated by the relative reactivity of the C-X (carbon-halogen) bond towards oxidative addition. The C-Br bond is significantly more susceptible to oxidative addition by palladium(0) catalysts than C-H or C-O bonds of the methoxy (B1213986) and dioxane groups under typical Suzuki-Miyaura conditions. Therefore, the reaction occurs with high regioselectivity at the aryl bromide position. No significant side reactions involving the other functional groups are generally observed.

Diastereoselectivity is not a factor in the cross-coupling reaction of the parent compound this compound as it is achiral. If the 1,3-dioxane (B1201747) ring were substituted to create stereocenters, the reaction at the distant aryl bromide position would not be expected to influence their configuration.

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The direct replacement of the bromine atom via a nucleophilic aromatic substitution (SNAr) mechanism is generally challenging for this substrate. SNAr reactions typically require the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. uni.lu In this compound, the methoxy group is electron-donating, which deactivates the ring towards nucleophilic attack. researchgate.net Consequently, forcing conditions, such as high temperatures and very strong nucleophiles, or the use of specific catalysts would be required to achieve nucleophilic substitution of the bromine atom. worldscientificnews.com

Reactivity of the Methoxy Group and its Electronic Influence on Aryl Reactivity

The methoxy group (-OCH₃) at the 5-position exerts a significant electronic influence on the reactivity of the aromatic ring. It acts as an electron-donating group through resonance (a +M effect) by donating its lone pair of electrons to the π-system of the ring. This increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to the methoxy group.

In the context of palladium-catalyzed cross-coupling, this electron-donating character influences the rate of the oxidative addition step. Increased electron density at the carbon bearing the bromine atom can make the oxidative addition of the Pd(0) catalyst to the C-Br bond slower compared to substrates with electron-withdrawing groups. However, this effect is generally moderate, and aryl bromides with methoxy substituents are standard substrates for these reactions. nih.gov

Transformations Involving the 1,3-Dioxane Ring System as an Acetal (B89532)

The 1,3-dioxane ring functions as a cyclic acetal, which serves as a protecting group for the aldehyde functionality. Acetal groups are known to be stable under basic, neutral, and reductive conditions, which makes them ideal for protecting aldehydes during reactions like Grignard additions or, as discussed, palladium-catalyzed cross-couplings. researchgate.net

The primary transformation involving the 1,3-dioxane ring is its cleavage, or deprotection, to regenerate the aldehyde. This is typically achieved through acid-catalyzed hydrolysis. The reaction involves protonation of one of the dioxane oxygens, followed by ring opening and subsequent attack by water to form a hemiacetal, which then eliminates 1,3-propanediol (B51772) to yield the final aldehyde product, 2-bromo-5-methoxybenzaldehyde (B1267466). Common reagents for this deprotection include aqueous solutions of strong acids like HCl or H₂SO₄, often in a co-solvent like THF or acetone.

Theoretical Chemistry and Computational Modeling of 2 2 Bromo 5 Methoxyphenyl 1,3 Dioxane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and inherent reactivity of a molecule. These methods provide a theoretical framework to understand electron distribution and the energetic landscape of chemical reactions.

DFT Applications in Investigating Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is particularly effective in investigating reaction mechanisms by mapping the potential energy surface and identifying transition states. For a molecule like 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane, DFT could elucidate the pathways of reactions such as nucleophilic substitution at the aromatic ring or reactions involving the dioxane moiety. However, no specific studies applying DFT to investigate the reaction mechanisms of this compound have been found.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals are crucial for predicting the reactivity and selectivity of a chemical reaction. An FMO analysis of this compound would reveal the most likely sites for electrophilic and nucleophilic attack. Without dedicated computational studies, specific HOMO-LUMO energy values and their distribution for this compound remain undetermined.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map uses a color spectrum to indicate electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, an MEP map would highlight the electronegative oxygen atoms of the methoxy (B1213986) and dioxane groups, as well as the potential for interactions at the bromine-substituted carbon. Currently, no published MEP maps for this specific compound are available.

Energy Calculations and Stability Analysis of Isomers and Conformers

The spatial arrangement of atoms in a molecule can significantly influence its physical and chemical properties. Computational energy calculations are essential for determining the relative stabilities of different isomers and conformers. For this compound, this would involve analyzing the various chair and boat conformations of the dioxane ring and the rotational isomers around the bond connecting the phenyl and dioxane rings. Such an analysis would identify the most stable, lowest-energy conformation of the molecule. However, specific computational data on the isomeric and conformational stability of this compound is not present in the current body of scientific literature.

Simulation of Reaction Pathways and Energy Barriers

Computational simulations can model the entire pathway of a chemical reaction, providing detailed information about the energy barriers that must be overcome for the reaction to proceed. This includes the identification of intermediates and transition states. Simulating reaction pathways for this compound could provide valuable insights into its synthesis and degradation processes. To date, no such simulations for this compound have been reported.

Computational Methodologies and Software Platforms (e.g., Gaussian)

A variety of software platforms are available for performing theoretical chemistry calculations. Gaussian is a widely used program that implements a broad range of quantum chemical methods, including DFT and other advanced computational techniques. researchgate.net While it is highly probable that any future computational studies on this compound would utilize software like Gaussian, there are currently no specific examples in the literature to cite.

Advanced Synthetic Applications and Chemical Transformations of 2 2 Bromo 5 Methoxyphenyl 1,3 Dioxane

Role as a Precursor in Complex Molecule Synthesis

The unique combination of functional groups in 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane provides a powerful toolkit for the assembly of intricate molecules. The dioxane moiety acts as a masked aldehyde, while the aryl bromide is primed for a variety of cross-coupling reactions.

Axially chiral biaryls are a class of compounds with significant applications in catalysis, materials science, and as pharmaceutical intermediates. The synthesis of these molecules in an enantiomerically pure form is a considerable challenge. The 2-bromo-5-methoxyphenyl fragment of the title compound is an excellent starting point for atroposelective synthesis, where the controlled formation of a sterically hindered biaryl axis is the key step.

Transition-metal-catalyzed cross-coupling reactions are a primary method for the construction of the biaryl scaffold. The bromine atom in this compound readily participates in reactions such as Suzuki-Miyaura coupling. By carefully selecting chiral ligands for the metal catalyst (typically palladium), the coupling of the aryl bromide with a suitable boronic acid or ester can proceed with high enantioselectivity, leading to the formation of non-racemic biaryl products. The steric hindrance provided by the ortho-bromo substituent and the dioxane group can play a crucial role in achieving high rotational barriers and, consequently, stable atropisomers.

Recent advancements have also highlighted the use of rhodium-catalyzed C-H activation and annulation reactions for the atroposelective synthesis of biaryls. snnu.edu.cn While not directly demonstrated with this specific dioxane, the bromo-methoxyphenyl unit is a common motif in substrates for such transformations.

Table 1: Potential Cross-Coupling Reactions for Axially Chiral Biaryl Synthesis

| Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, Chiral Phosphine (B1218219) Ligand | Axially Chiral Biaryl |

| Stille | Arylstannane | Pd(PPh₃)₄ | Axially Chiral Biaryl |

| Negishi | Arylzinc reagent | PdCl₂(dppf) | Axially Chiral Biaryl |

The structural motif of a methoxy-substituted aromatic ring is prevalent in a vast array of natural products and alkaloids, many of which exhibit significant biological activity. The 2-bromo-5-methoxyphenyl unit can be elaborated into more complex systems found in these natural scaffolds.

For instance, after a cross-coupling reaction to install a desired substituent, the dioxane can be hydrolyzed under acidic conditions to reveal the aldehyde functionality. rsc.orgacs.orglookchem.com This aldehyde can then undergo a variety of subsequent transformations, such as Wittig reactions, aldol (B89426) condensations, or reductive aminations, to build the carbon skeleton or introduce nitrogen-containing heterocycles characteristic of many alkaloids. The synthesis of certain bioactive benzohydrazide (B10538) derivatives has been reported starting from 2-bromo-5-methoxybenzoic acid, a close derivative of the title compound. nih.gov

The bromo-methoxyphenyl moiety itself is a key component in the synthesis of various natural products. For example, derivatives of 2-bromo-5-methoxyphenol (B1282781) have been utilized in the synthesis of bromophenols with antioxidant activities. nih.gov The strategic placement of the bromo and methoxy (B1213986) groups allows for regioselective functionalization, a critical aspect in the total synthesis of complex molecules.

Strategies for Further Functionalization and Derivatization of the Dioxane Ring

The 1,3-dioxane (B1201747) ring is not merely a protecting group for an aldehyde but also a site for further chemical manipulation. A variety of reactions can be employed to modify this heterocyclic system, leading to diverse structural motifs.

One of the most common transformations is the acid-catalyzed hydrolysis to deprotect the aldehyde. organic-chemistry.org This is a fundamental step in many synthetic sequences, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at this position.

Furthermore, the dioxane ring can undergo regioselective ring-opening reactions. researchgate.net Depending on the reagents and conditions used, this can lead to the formation of mono-protected 1,3-diols, which are valuable chiral building blocks in their own right. For example, reductive cleavage using reagents like diisobutylaluminium hydride (DIBALH) can selectively open the acetal (B89532) to afford a primary alcohol and a protected secondary alcohol.

Table 2: Representative Functionalizations of the Dioxane Ring

| Reaction | Reagent(s) | Product |

|---|---|---|

| Hydrolysis | H₃O⁺ | 2-Bromo-5-methoxybenzaldehyde (B1267466) |

| Reductive Ring Opening | DIBALH | Mono-protected 1,3-diol |

| Oxidative Cleavage | Strong Oxidizing Agents | 2-Bromo-5-methoxybenzoic acid derivative |

Exploiting the Aryl Bromide for Diverse Carbon-Carbon and Carbon-Heteroatom Bond Formations

The aryl bromide functionality is a cornerstone of modern cross-coupling chemistry, providing a reliable handle for the formation of new bonds. A plethora of palladium-catalyzed reactions can be employed to transform the C-Br bond in this compound into a C-C or C-heteroatom bond.

Carbon-Carbon Bond Formation:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds or connect to alkyl or vinyl fragments.

Heck Reaction: Coupling with alkenes to introduce vinyl substituents.

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

Stille Coupling: Coupling with organostannanes.

Negishi Coupling: Reaction with organozinc reagents.

Carbon-Heteroatom Bond Formation:

Buchwald-Hartwig Amination: A powerful method for the formation of C-N bonds by coupling with primary or secondary amines. beilstein-journals.orglibretexts.org This is particularly useful for the synthesis of anilines and their derivatives, which are common in pharmaceuticals and materials.

Ullmann Condensation: A classic method for the formation of C-O bonds to generate diaryl ethers.

Chan-Lam Coupling: Copper-catalyzed coupling with alcohols, amines, or amides.

These reactions offer a modular approach to rapidly increase the molecular complexity and introduce a wide range of functional groups onto the aromatic ring.

Stereoselective Synthesis and Chiral Induction with Dioxane-Based Chiral Auxiliaries

While the parent this compound is achiral, it can be derived from or converted into chiral entities that can influence the stereochemical outcome of subsequent reactions. The concept of using a chiral auxiliary is a fundamental strategy in asymmetric synthesis. wikipedia.orgsigmaaldrich.comsigmaaldrich.com

By preparing the dioxane from a chiral 1,3-diol, the resulting chiral acetal can direct the stereochemistry of reactions at a prochiral center elsewhere in the molecule. The chiral environment created by the auxiliary can favor the formation of one diastereomer over the other. After the desired stereoselective transformation, the chiral auxiliary can be cleaved and potentially recycled.

For example, if the dioxane itself is made from a chiral, enantiopure 1,3-diol, any subsequent reaction on the aryl ring or a group attached to it could be influenced by the stereocenters of the dioxane. The diastereoselectivity of such reactions would depend on the proximity of the reacting center to the chiral auxiliary and the nature of the transition state. youtube.com While specific examples utilizing this compound as a chiral auxiliary are not prominent in the literature, the principle is well-established with other dioxane systems. nih.gov

Furthermore, the 1,3-diol obtained from the ring-opening of the dioxane can serve as a chiral ligand or a starting material for the synthesis of more complex chiral molecules.

Contribution of 2 2 Bromo 5 Methoxyphenyl 1,3 Dioxane to Research in Advanced Materials and Specialized Organic Molecules

Potential in Developing New Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic molecules. The design and synthesis of new organic linkers are crucial for tuning the properties of MOFs for specific applications, such as gas storage, catalysis, and separation. The 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane molecule is a promising candidate for the development of novel organic linkers.

The bromine atom on the phenyl ring can serve as a reactive site for various cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds. This allows for the extension of the molecular structure to create multitopic linkers necessary for the formation of 3D frameworks. For instance, the bromo-methoxyphenyl moiety could be coupled with boronic acids or terminal alkynes to introduce additional coordinating groups, such as carboxylic acids or nitrogen-containing heterocycles, which can then bind to metal centers.

The 1,3-dioxane (B1201747) ring, being a conformationally rigid and stable group, can act as a strut in the resulting framework, influencing the pore size and geometry. thieme-connect.de The presence of the methoxy (B1213986) group can also play a role in modulating the electronic properties and the chemical environment within the pores of the MOF. The synthesis of MOFs often relies on the use of pre-designed organic building blocks, and the versatility of this compound makes it an attractive precursor for creating bespoke linkers for next-generation MOFs. youtube.comnih.gov

Table 1: Potential Cross-Coupling Reactions for MOF Linker Synthesis

| Reaction Type | Reactant | Catalyst | Potential Product Feature |

| Suzuki-Miyaura | Aryl boronic acid | Palladium | Bi-aryl or poly-aryl linker |

| Sonogashira | Terminal alkyne | Palladium/Copper | Aryl-alkyne linker |

| Buchwald-Hartwig | Amine | Palladium | Aryl-amine linker |

| Stille | Organostannane | Palladium | Bi-aryl or aryl-vinyl linker |

Integration into Polymeric Architectures for Specific Functions

The development of functional polymers with tailored properties is a cornerstone of materials science. The this compound molecule can be utilized as a monomer or a functionalizing agent in the synthesis of novel polymeric materials. The bromo-aryl functionality is a well-established handle for polymerization reactions. For example, it can undergo nickel-catalyzed cross-coupling reactions to form polyarenes, which are polymers with conjugated π-systems often exhibiting interesting electronic and optical properties. chemistryviews.orgnih.gov

Furthermore, the bromine atom can be converted into other functional groups, enabling various polymerization techniques. For instance, conversion to a boronic ester would allow for its use in Suzuki polycondensation. Alternatively, the bromine can be replaced by a polymerizable group, such as a vinyl or an acrylate moiety, through a suitable cross-coupling reaction.

The 1,3-dioxane ring can be incorporated into the polymer backbone or as a pendant group. Its stability under many reaction conditions makes it a robust component of the polymer structure. thieme-connect.de Moreover, the dioxane ring is a protected form of a carbonyl group. organic-chemistry.orgwikipedia.org This latent functionality can be unmasked under acidic conditions, providing a route to post-polymerization modification. This would allow for the introduction of new functional groups along the polymer chain, leading to materials with tunable properties, such as solubility, hydrophilicity, or reactivity. The synthesis of functional polymers from monomers that might otherwise be unreactive is an area of active research. chemistryviews.org

Table 2: Potential Polymerization Strategies

| Polymerization Method | Role of the Compound | Resulting Polymer Type | Potential Functionality |

| Nickel-catalyzed cross-coupling | Monomer | Polyarene | Conductive, light-emitting |

| Suzuki polycondensation | Monomer (after conversion to boronic ester) | Polyarene | Thermally stable, fluorescent |

| Post-polymerization modification | Functionalized monomer | Modified polymer | Tunable solubility, reactive sites |

Role in the Synthesis of Specialized Chemical Probes and Ligands

Chemical probes are small molecules used to study and manipulate biological systems. The design of selective and effective probes is a significant challenge in chemical biology. The this compound scaffold provides a valuable starting point for the synthesis of such molecules. The bromo-methoxyphenyl group is a common feature in biologically active compounds and can be modified to optimize binding to a specific biological target.

Furthermore, the 1,3-dioxane moiety can be used to mask a polar 1,3-diol functionality, which could be beneficial for cell permeability. Once inside the cell, the dioxane could potentially be cleaved to reveal the diol, which might be important for target engagement. The synthesis of complex molecules often requires the use of protecting groups, and the 1,3-dioxane is a classic example of such a group for carbonyls and diols. organic-chemistry.orgwiley.com

Precursor for Optoelectronic Materials and Sensors

Materials with specific optical and electronic properties are in high demand for applications in devices such as organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. The this compound molecule possesses structural features that make it a promising precursor for such materials.

The bromo-methoxyphenyl group can be elaborated through cross-coupling reactions to create extended π-conjugated systems, which are the basis for many organic optoelectronic materials. researchgate.net The introduction of electron-donating and electron-accepting groups to the aromatic core can be used to tune the HOMO-LUMO energy levels and, consequently, the optical and electronic properties of the resulting material. The bromine atom itself has been shown to play a role in improving the properties of organic nonlinear optical materials. researchgate.net

In the context of chemical sensors, the bromo-methoxyphenyl unit can be functionalized to create a specific binding site for a target analyte. researchgate.net The binding event could then lead to a change in the electronic properties of the molecule, which could be detected as a change in fluorescence or conductivity. The 1,3-dioxane ring can provide a stable and well-defined structural element to the sensor molecule, ensuring a consistent response. The development of functionalized materials for gas sensors is an active area of research where novel organic molecules are continuously being explored. mdpi.com

Table 3: Summary of Potential Applications and Key Structural Features

| Application Area | Key Role of Bromo-methoxyphenyl Group | Key Role of 1,3-Dioxane Ring |

| Organic Frameworks | Reactive site for linker elongation | Structural strut, influences pore geometry |

| Polymeric Architectures | Polymerizable unit, site for post-polymerization modification | Stable backbone component, latent functionality |

| Chemical Probes | Scaffold for diversification, influences binding | Modulates polarity and shape, potential protecting group |

| Optoelectronic Materials | Precursor to extended π-systems | Stable structural element |

| Sensors | Platform for receptor functionalization | Defines molecular geometry |

Q & A

Q. What are the optimal synthetic routes for 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane, and how can reaction conditions be systematically optimized?

The synthesis typically involves cyclization of an aldehyde intermediate with ethylene glycol under acid catalysis. Key parameters include temperature (80–100°C), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 aldehyde to glycol). Optimization can be achieved via Design of Experiments (DoE) to evaluate interactions between variables like catalyst concentration (e.g., p-toluenesulfonic acid) and solvent polarity. Monitoring by TLC or GC-MS ensures intermediate formation .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

-NMR reveals distinct signals for the dioxane ring protons (δ 4.0–4.5 ppm, multiplet) and methoxy group (δ 3.8 ppm, singlet). -NMR identifies the brominated aromatic carbon (δ 115–120 ppm) and acetal carbons (δ 95–100 ppm). DEPT-135 or HSQC experiments clarify coupling patterns, while NOESY confirms spatial proximity of substituents .

Q. What purification techniques are most effective for isolating this compound?

Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively removes unreacted starting materials. Recrystallization from ethanol/water (7:3 v/v) yields high-purity crystals. For brominated byproducts, activated charcoal treatment during recrystallization improves clarity .

Advanced Research Questions

Q. How do electronic effects of the bromine and methoxy substituents influence the compound’s reactivity in cross-coupling reactions?

The bromine atom at the ortho position facilitates Suzuki-Miyaura couplings due to its electrophilic nature, while the para-methoxy group donates electron density via resonance, stabilizing intermediates. DFT calculations (B3LYP/6-31G*) can model charge distribution, and kinetic studies (e.g., variable-temperature NMR) track reaction pathways. Comparative studies with non-brominated analogs highlight substituent effects on reaction rates .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

Use SHELXL for refinement, leveraging high-resolution (<1.0 Å) data to resolve disorder in the dioxane ring. Twinning analysis (e.g., using PLATON) and Hirshfeld surface analysis clarify packing anomalies. For ambiguous electron density, alternate conformers can be modeled with occupancy refinement .

Q. How can computational methods predict the compound’s stability under varying pH and solvent conditions?

Molecular dynamics (MD) simulations (AMBER or GROMACS) assess hydrolytic stability of the acetal group. pKa prediction tools (e.g., ACD/Labs) estimate protonation states, while COSMO-RS models solvent interactions. Experimental validation via accelerated stability testing (40°C, 75% RH) correlates with computational results .

Q. What experimental designs validate the compound’s role as a chiral auxiliary in asymmetric synthesis?

Enantiomeric excess (ee) can be measured via chiral HPLC (Chiralpak IA column) or -NMR with chiral shift reagents. Asymmetric induction is tested in model reactions (e.g., aldol additions), comparing diastereoselectivity with non-chiral dioxane analogs. X-ray crystallography of intermediates confirms stereochemical outcomes .

Methodological Considerations

- Data Contradiction Analysis : When discrepancies arise in reaction yields, use LC-MS to identify side products and isotopic labeling (/) to trace mechanistic pathways .

- Crystallography Workflow : Collect data at synchrotron sources for high-resolution structures. Refine with SHELX suite, validating against Cambridge Structural Database entries for similar dioxane derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.